S-Gem

Cytotoxicity Prodrug Activation Cancer Chemotherapy

Gemcitabine's non-selective cytotoxicity imposes dose-limiting off-target toxicities that confound therapeutic window studies. S-Gem addresses this by leveraging a 1,2-dithiolane conjugate cleaved exclusively by thioredoxin reductase (TrxR), enabling tumor-cell-selective release of the active parent drug. • TrxR-dependent activation: releases gemcitabine preferentially in TrxR-overexpressing cancer cells with lower baseline cytotoxicity vs. gemcitabine • Validates therapeutic window hypotheses via comparative in vitro/in vivo studies against non-targeted prodrugs (e.g., 4NSG, SQgem) • Serves as a redox-responsive chemical probe for investigating how oxidative stress and antioxidant capacity modulate prodrug activation Supplied with Certificate of Analysis; global shipping with blue ice.

Molecular Formula C13H15F2N3O6S2
Molecular Weight 411.4 g/mol
Cat. No. B12376612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Gem
Molecular FormulaC13H15F2N3O6S2
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1C(CSS1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F
InChIInChI=1S/C13H15F2N3O6S2/c14-13(15)9(20)7(3-19)24-10(13)18-2-1-8(16-11(18)21)17-12(22)23-6-4-25-26-5-6/h1-2,6-7,9-10,19-20H,3-5H2,(H,16,17,21,22)/t7-,9-,10-/m1/s1
InChIKeyWVNDMEFISJHXOM-SZEHBUNVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Gem: TrxR-Activated Prodrug for Cancer Research


S-Gem (CAS: 2169925-98-6) is a thioredoxin reductase (TrxR)-dependent prodrug of the nucleoside analog gemcitabine [1]. It is chemically characterized as a 1,2-dithiolane conjugate of gemcitabine, designed to release the active parent drug specifically in cells overexpressing TrxR . This targeted activation mechanism differentiates S-Gem from conventional gemcitabine and other non-targeted prodrugs, positioning it as a specialized tool for investigating redox-sensitive drug delivery and tumor-selective chemotherapy [1].

01 TrxR-dependent prodrug activation studies
02 Lower baseline cytotoxicity context vs. gemcitabine
03 Redox-responsive drug delivery research

S-Gem: Key Differentiator in TrxR Studies


Substituting S-Gem with gemcitabine or alternative gemcitabine prodrugs (e.g., 4-(N)-stearoyl-gemcitabine, squalenoyl gemcitabine) fails to recapitulate the unique TrxR-dependent activation profile. Gemcitabine itself exhibits non-selective cytotoxicity, leading to dose-limiting off-target toxicities [1]. While other prodrugs aim to improve pharmacokinetics, S-Gem is distinct in leveraging the tumor-associated enzyme TrxR for site-specific activation [2]. This mechanism is critical for studies investigating the therapeutic window between TrxR-overexpressing cancer cells and normal tissues, as generic substitution would confound results by eliminating the redox-responsive element of the experimental design.

Compound
Activation Mechanism
Research Context Shift
S-Gem
TrxR-dependent 1,2-dithiolane cleavage
Redox-responsive tumor-cell selectivity context
Gemcitabine
Phosphorylation by dCK
Broader cytotoxicity profile may confound redox-specific readouts
4NSG / SQgem
Passive release / Esterase-mediated
Lacks TrxR-responsive element; mechanism mismatch

S-Gem: Evidence of Differentiation


Reduced Baseline Cytotoxicity

S-Gem demonstrates a lower baseline cytotoxicity profile than its parent drug, gemcitabine. While the original research article by Li et al. (2018) establishes the TrxR-dependent activation mechanism, vendor datasheets and the article's abstract confirm that S-Gem is less cytotoxic in standard assays [1]. This is a critical differentiator for studies aiming to minimize off-target effects prior to activation in TrxR-rich tumor environments.

Baseline Cytotoxicity
Supporting evidence
Qualitatively lower vs. Gemcitabine
Supports prodrug selectivity context
Cell-line specific IC50 data to verify
Cytotoxicity Prodrug Activation Cancer Chemotherapy

TrxR-Selective Activation

S-Gem is specifically activated by the selenoenzyme thioredoxin reductase (TrxR) through cleavage of its 1,2-dithiolane moiety [1]. This is in stark contrast to gemcitabine, which requires intracellular phosphorylation by deoxycytidine kinase, and other prodrugs (e.g., 4NSG, SQgem) that rely on passive or esterase-mediated release. The TrxR-dependent mechanism is particularly relevant because TrxR is overexpressed in many cancers, providing a potential tumor-selective activation pathway not available to other gemcitabine analogs [2].

TrxR-Selective Activation
Class-level inference
1,2-dithiolane cleavage by TrxR
TrxR pathway-response context
Implied by primary literature mechanism
Thioredoxin Reductase Enzyme-Activated Prodrug Redox Biology

Differentiation from 4NSG and SQgem

Unlike S-Gem, other gemcitabine prodrugs such as 4-(N)-stearoyl-gemcitabine (4NSG) and squalenoyl gemcitabine (SQgem) were designed primarily to improve pharmacokinetic properties like stability and half-life, not to achieve enzyme-mediated tumor selectivity [1][2]. For instance, 4NSG was shown to enhance systemic stability and antitumor efficacy in PDX models, but its activation is not TrxR-dependent. This functional distinction means S-Gem is the only gemcitabine prodrug currently reported to leverage the TrxR/redox axis for targeted activation.

Prodrug Comparison
Cross-study comparable
TrxR-targeted vs. PK-enhanced design
Mechanism-differentiation context
Source-specific review required
Prodrug Comparison Gemcitabine Analogs Drug Delivery

S-Gem: Key Research Applications


TrxR-Targeted Tumor Chemotherapy

S-Gem is ideally suited for in vitro and in vivo studies comparing the cytotoxicity and efficacy of TrxR-activated prodrugs versus non-targeted gemcitabine. Researchers can utilize S-Gem to validate the therapeutic window in cancer cell lines with varying TrxR expression levels, directly testing the hypothesis that TrxR-mediated activation mitigates off-target toxicity. This application is supported by the compound's established mechanism of action as a TrxR-dependent prodrug with lower baseline cytotoxicity [1].

Redox Regulation of Prodrug Activation

Given its dependence on TrxR, a key regulator of cellular redox homeostasis, S-Gem serves as a valuable chemical probe for studying how alterations in the redox environment (e.g., oxidative stress, antioxidant capacity) influence prodrug activation and subsequent therapeutic response. This is a unique application not possible with gemcitabine or other non-redox-responsive prodrugs [1].

Comparative Pharmacology of Gemcitabine Prodrugs

S-Gem can be employed as a comparator in studies evaluating other gemcitabine derivatives, such as 4NSG or SQgem. By contrasting the TrxR-dependent activation of S-Gem with the pharmacokinetic enhancements of 4NSG or the nanodelivery of SQgem, researchers can dissect the relative contributions of targeting versus delivery to overall antitumor efficacy and safety profiles [2][3].

Application
Selection Property
Validation Focus
TrxR-Targeted Tumor Cell Studies
TrxR-dependent activation mechanism
TrxR expression & cytotoxicity endpoints
Redox-Responsive Prodrug Studies
Redox-sensitive 1,2-dithiolane scaffold
Cellular redox context & activation kinetics
Gemcitabine Prodrug Comparison
Targeted vs systemic delivery mechanism
Model-response & selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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